molecular formula C23H22N4O5S B6518684 methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 933240-50-7

methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6518684
CAS No.: 933240-50-7
M. Wt: 466.5 g/mol
InChI Key: DQWJTDMOSGBYHC-UHFFFAOYSA-N
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Description

Methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate is an organic compound with a complex structure featuring a benzene ring, a pyrrolidinone ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

  • Formation of Pyrrolidinone: : The initial step often involves the synthesis of the 1-(4-methylphenyl)-5-oxopyrrolidine ring through a condensation reaction.

  • Oxadiazole Formation: : The oxadiazole ring is then synthesized by the reaction of the pyrrolidinone intermediate with appropriate hydrazides under specific conditions.

  • Linking Benzene Ring: : The resulting compound is further reacted to attach the benzene ring via an acetamido linkage.

  • Esterification: : The final step involves esterification to form the methyl ester group, which is the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing these steps to maximize yield and minimize impurities. This often requires careful control of reaction conditions such as temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate can undergo several types of chemical reactions:

  • Oxidation: : Oxidative reactions can modify the sulfur or nitrogen atoms, potentially altering the compound's properties.

  • Reduction: : Reduction reactions can also be performed, which may break certain bonds or alter the functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or bases for substitution reactions.

Major Products

The major products depend on the specific reactions. For instance, oxidation might produce sulfoxides or sulfones, while reduction can yield amines or alcohols, and substitution can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is of interest due to its potential therapeutic properties. Studies might explore its use as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological molecules could lead to the development of new drugs.

Industry

In an industrial context, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the creation of specialty chemicals or intermediates in various production processes.

Mechanism of Action

The exact mechanism of action for methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate depends on its application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific biological pathways. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Unique Features

Methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate stands out due to its unique combination of structural features, such as the pyrrolidinone, oxadiazole, and benzene rings. This combination provides unique chemical reactivity and potential biological activity.

Similar Compounds

Compounds with similar structures include those that contain one or more of the functional groups present in this molecule. Some examples are:

  • Benzamide Derivatives: : Compounds that share the benzene ring and amide linkage.

  • Pyrrolidinone Derivatives: : Compounds containing the pyrrolidinone ring.

  • Oxadiazole Derivatives: : Molecules with the oxadiazole ring structure.

Each of these similar compounds would have its own unique set of properties and applications, but the combination seen in this compound is what sets it apart in terms of versatility and potential usefulness.

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Properties

IUPAC Name

methyl 4-[[2-[[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-14-3-9-18(10-4-14)27-12-16(11-20(27)29)21-25-26-23(32-21)33-13-19(28)24-17-7-5-15(6-8-17)22(30)31-2/h3-10,16H,11-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWJTDMOSGBYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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